3-(furan-2-yl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one
Description
3-(Furan-2-yl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is a heterocyclic compound featuring a fused benzimidazo-quinazolinone core substituted with a furan ring at position 2. This structure combines aromatic and heterocyclic motifs, making it a candidate for diverse biological activities.
Properties
Molecular Formula |
C18H13N3O2 |
|---|---|
Molecular Weight |
303.3 g/mol |
IUPAC Name |
3-(furan-2-yl)-3,4-dihydro-2H-benzimidazolo[2,1-b]quinazolin-1-one |
InChI |
InChI=1S/C18H13N3O2/c22-16-9-11(17-6-3-7-23-17)8-14-12(16)10-21-15-5-2-1-4-13(15)19-18(21)20-14/h1-7,10-11H,8-9H2 |
InChI Key |
CBUDGVQIAAJEEX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=CN3C4=CC=CC=C4N=C3N=C21)C5=CC=CO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-2-yl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of furan-2-carbaldehyde with appropriate amines and other intermediates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
3-(furan-2-yl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction may produce reduced forms of the original compound .
Scientific Research Applications
3-(furan-2-yl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(furan-2-yl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations in benzimidazoquinazolinones include substitutions at position 3 and modifications to the fused ring system.
Key Observations :
Key Observations :
Key Observations :
- Anticancer Potency : Halogenated derivatives (e.g., ) show superior cytotoxicity (IC₅₀ <5 µM) compared to furan-substituted compounds, likely due to enhanced electrophilicity.
Biological Activity
The compound 3-(furan-2-yl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is a novel heterocyclic derivative that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data from various studies, case analyses, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. Its structure can be represented as follows:
The presence of the furan ring and the benzimidazole moiety contributes to its unique interactions with biological targets.
Antitumor Activity
Recent studies have demonstrated that compounds similar to 3-(furan-2-yl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one exhibit significant antitumor properties. For instance:
- Cell Line Studies : In vitro tests on human lung cancer cell lines (A549, HCC827, NCI-H358) indicated that these compounds can inhibit cell proliferation effectively. MTS cytotoxicity assays revealed that certain derivatives showed high cytotoxicity against these cell lines, suggesting their potential as antitumor agents .
Antimicrobial Activity
The antimicrobial properties of related compounds have also been evaluated. The following findings were noted:
- Testing Methods : Antimicrobial activity was assessed using broth microdilution methods against Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus. Compounds demonstrated varying degrees of antibacterial activity, with some exhibiting promising results .
The mechanism through which these compounds exert their biological effects often involves DNA binding. Studies indicate that the compounds predominantly bind to the minor groove of AT-DNA, which may disrupt DNA replication and transcription processes .
Case Study 1: Antitumor Efficacy
A study published in 2021 evaluated a series of synthesized benzimidazole derivatives for their antitumor efficacy. The results showed that compounds with structural similarities to 3-(furan-2-yl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one had a significant impact on tumor cell viability in both 2D and 3D culture systems.
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Compound 5 | A549 | 15 | High |
| Compound 6 | HCC827 | 20 | Moderate |
| Compound 9 | NCI-H358 | 10 | High |
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial activity of similar compounds against various pathogens. The results are summarized below:
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
These findings highlight the potential application of these compounds in treating infections caused by resistant bacterial strains.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
